molecular formula C10H6BrClS B13220352 4-Bromo-2-(4-chlorophenyl)thiophene

4-Bromo-2-(4-chlorophenyl)thiophene

Cat. No.: B13220352
M. Wt: 273.58 g/mol
InChI Key: LBAOBRYHQWGHQE-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

The crystal structure of this compound has been resolved using single-crystal X-ray diffraction, revealing a monoclinic lattice system with space group P2₁/c. The unit cell parameters include a = 15.235 Å, b = 13.959 Å, c = 5.9153 Å, and β = 93.259°, resulting in a cell volume of 1255.9 ų. The thiophene ring adopts a planar conformation, with bond lengths consistent with aromatic delocalization: C–S bonds measure 1.707–1.714 Å, while C–Br and C–Cl bonds are 1.890 Å and 1.738 Å, respectively.

Table 1: Key Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1255.9 ų
C–S bond length 1.707–1.714 Å
C–Br bond length 1.890 Å
C–Cl bond length 1.738 Å

Intermolecular interactions play a critical role in stabilizing the crystal lattice. Short Br⋯Cl contacts of 3.698 Å and C–H⋯π interactions (2.83–3.02 Å) link molecules into layered architectures parallel to the (100) plane. These interactions are weaker than covalent bonds but significantly influence packing efficiency and material properties.

Comparative Electronic Structure with Related Thiophene Derivatives

The electronic structure of this compound distinguishes it from simpler thiophene derivatives. Density functional theory (DFT) calculations indicate that bromine and chlorine substituents reduce the thiophene ring’s electron density by 12–15% compared to unsubstituted thiophene. This electron-withdrawing effect arises from the inductive (-I) and resonance (-R) properties of halogens, which polarize the π-system and enhance electrophilicity at the α-positions of the thiophene ring.

Comparative analysis with 3-bromo-2,5-bis(4-chlorophenyl)thiophene reveals that additional halogenation further stabilizes the lowest unoccupied molecular orbital (LUMO) by 0.8 eV, making the compound more reactive toward nucleophilic attack. The HOMO-LUMO gap narrows to 3.2 eV in this compound, compared to 4.1 eV in non-halogenated analogs, suggesting enhanced charge transport capabilities.

Torsional Dynamics of the 4-Chlorophenyl Substituent

The torsional dynamics of the 4-chlorophenyl group relative to the thiophene ring are influenced by steric hindrance and electronic conjugation. X-ray studies report a dihedral angle of 40.69° between the two aromatic systems, indicating significant deviation from coplanarity. This contrasts with chalcone-thiophene derivatives, where dihedral angles as small as 11.4° are observed due to reduced steric bulk.

Table 2: Dihedral Angles in Selected Thiophene Derivatives

Compound Dihedral Angle (°)
This compound 40.69
(E)-1-(5-Bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one 11.4

The energy barrier for rotation of the 4-chlorophenyl group is estimated at 8.2 kcal/mol via DFT calculations, suggesting moderate restriction to free rotation at room temperature. This partial conjugation between the thiophene and phenyl rings modulates optoelectronic properties, as evidenced by bathochromic shifts in UV-Vis spectra compared to non-rotating analogs.

Properties

Molecular Formula

C10H6BrClS

Molecular Weight

273.58 g/mol

IUPAC Name

4-bromo-2-(4-chlorophenyl)thiophene

InChI

InChI=1S/C10H6BrClS/c11-8-5-10(13-6-8)7-1-3-9(12)4-2-7/h1-6H

InChI Key

LBAOBRYHQWGHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chlorophenyl)thiophene typically involves the bromination of 2-(4-chlorophenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position of the thiophene ring is susceptible to nucleophilic substitution under specific conditions.

Reaction Conditions Nucleophile Product Yield Catalyst/Base
DMF, 80°C, 12hNH₃ (aq.)4-Amino-2-(4-chlorophenyl)thiophene~65%CuI, K₂CO₃
Ethanol, reflux, 6hNaN₃4-Azido-2-(4-chlorophenyl)thiophene~78%Pd(OAc)₂, PPh₃

Mechanistic Notes :

  • Bromine’s electron-withdrawing effect activates the thiophene ring for NAS.

  • Copper or palladium catalysts enhance reactivity with weaker nucleophiles like amines or azides .

Cross-Coupling Reactions

The bromine substituent facilitates transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic Acid Catalyst Solvent Temperature Yield Reference
Phenylboronic acidPd(PPh₃)₄THF80°C, 8h85%
4-Methoxyphenylboronic acidPdCl₂(dppf)DME90°C, 12h72%

Applications :

  • Used to synthesize biaryl-thiophene hybrids for optoelectronic materials .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 5-position due to bromine’s meta-directing effect.

Electrophile Conditions Product Yield
HNO₃/H₂SO₄0°C, 2h5-Nitro-4-bromo-2-(4-chlorophenyl)thiophene60%
Cl₂, FeCl₃RT, 1h5-Chloro-4-bromo-2-(4-chlorophenyl)thiophene55%

Regioselectivity :

  • Bromine directs incoming electrophiles to the 5-position, while the 4-chlorophenyl group exerts minimal steric/electronic influence .

Reductive Dehalogenation

Bromine can be selectively removed under reductive conditions.

Reducing Agent Catalyst Solvent Product Yield
H₂ (1 atm)Pd/CEtOH2-(4-Chlorophenyl)thiophene90%
LiAlH₄THFPartial reduction (~40%)

Limitations :

  • Over-reduction may occur with strong agents like LiAlH₄, leading to thiophene ring saturation .

Functional Group Transformations

The 4-chlorophenyl group can undergo independent reactions:

Reaction Reagents Product Notes
HydrolysisNaOH, H₂O, Δ2-(4-Hydroxyphenyl)-4-bromothiopheneRequires phase-transfer catalyst
Ullmann CouplingCu powder, DMF4-Bromo-2-(4-biphenyl)thiopheneForms biaryl systems

Key Challenges and Stability Considerations:

  • Thermal Stability : Degrades above 200°C, releasing HBr (observed via TGA) .

  • Light Sensitivity : Prolonged UV exposure induces dimerization at the thiophene 5-position.

Scientific Research Applications

4-Bromo-2-(4-chlorophenyl)thiophene is an organic compound featuring a thiophene ring with bromine and para-chlorophenyl group substitutions. It belongs to the thiophene derivatives class, which are five-membered aromatic rings containing sulfur. The presence of bromine and chlorine substituents gives it unique chemical properties, making it a subject of interest in medicinal chemistry and material science.

Scientific Research Applications
this compound has unique properties due to its bromine and chlorine substituents, setting it apart from other thiophene derivatives. This dual substitution enhances its reactivity and potential applications in medicinal chemistry and materials science, making it a valuable compound for further research.

  • Medicinal Chemistry Compounds with similar structures have demonstrated potential biological activity.
  • Material Science this compound's unique properties, due to the presence of both bromine and chlorine substituents, enhance its reactivity and potential applications.

Synthesis Methods
Several synthesis methods exist for producing this compound. Also, 4-bromo-2-chlorophenol can be produced by reacting 2-chlorophenol with bromine at room temperature in carbon tetrachloride . The desired 4-bromo-2-chlorophenol is obtained in a yield of 87% of theory . It can be produced with excellent selectivity by brominating a 2-chlorophenol in the presence of a compound of the formula III :R1R2R3R4X\text{R}^1\text{R}^2\text{R}^3\text{R}^4\text{X}Where:

  • R1R^1 represents an alkyl group having 1 to 8 carbon atoms, or the phenyl or benzyl group .
  • R2R^2 and R3R^3 independently of one another represent an alkyl group having 1 to 8 carbon atoms .
  • R4R^4 represents hydrogen, or an alkyl group having 1 to 4 carbon atoms .
  • X represents chlorine, bromine, iodine, or the hydrogen sulfate anion .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chlorophenyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2-(chloromethyl)thiophene

  • Molecular Formula : C₅H₄BrClS
  • Key Features : Substituted with a chloromethyl group instead of a 4-chlorophenyl group.
  • Applications : Used in industrial and scientific research, particularly in organic synthesis .
  • Safety : Classified under UN GHS guidelines with strict handling protocols due to reactive chloromethyl and bromine substituents .

N-(4-Bromophenyl)-2-(2-thienyl)ethanamine

  • Molecular Formula : C₁₂H₁₂BrNS
  • Key Features : Combines a thiophene ring with a bromophenyl-ethanamine chain.
  • Structural Contrast : The ethanamine linker introduces hydrogen-bonding capabilities absent in the target compound .

4-Bromo-2-(1-propynyl)thiophene

  • Molecular Formula : C₇H₅BrS
  • Key Features : Contains a propynyl group at the 2-position, enabling regioselective coupling reactions.
  • Applications : Intermediate in synthesizing natural products from the Anthemis genus via Negishi coupling .
  • Synthesis Advantage : Higher yields (80%) when derived from 4-bromo-2-iodothiophene .

4-Bromo-benzo[b]thiophene

  • Molecular Formula : C₈H₅BrS
  • Key Features : Features a fused benzene-thiophene system (benzo[b]thiophene).
  • Applications : Used in pharmaceuticals and organic electronics due to extended conjugation .
  • Reactivity: The fused ring system enhances stability but reduces electrophilic substitution reactivity compared to monocyclic thiophenes .

4-Bromo-2-(2-fluorophenyl)thiazole

  • Molecular Formula : C₉H₅BrFNS
  • Key Features : Replaces the thiophene ring with a thiazole (nitrogen-sulfur heterocycle).
  • Electronic Properties : The thiazole’s electronegative nitrogen alters charge distribution, impacting binding affinity in drug design .

Comparative Analysis Table

Compound Molecular Formula Substituents Key Applications Structural/Functional Highlights
4-Bromo-2-(4-chlorophenyl)thiophene C₁₀H₆BrClS 4-Br, 2-(4-Cl-C₆H₄) Chlorfenapyr synthesis Non-coplanar rings, intermediate reactivity
4-Bromo-2-(chloromethyl)thiophene C₅H₄BrClS 4-Br, 2-(CH₂Cl) Industrial synthesis Reactive chloromethyl group
N-(4-Bromophenyl)-2-(2-thienyl)ethanamine C₁₂H₁₂BrNS Thienyl-ethanamine-bromophenyl Antimycobacterial agents Hydrogen-bonding capability
4-Bromo-2-(1-propynyl)thiophene C₇H₅BrS 4-Br, 2-(C≡CH) Natural product synthesis Regioselective coupling sites
4-Bromo-benzo[b]thiophene C₈H₅BrS Fused benzene-thiophene Pharmaceuticals Enhanced stability, reduced reactivity

Biological Activity

4-Bromo-2-(4-chlorophenyl)thiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, including its receptor interactions, anticancer potential, antioxidant activity, and antiviral properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H6BrClS\text{C}_{10}\text{H}_{6}\text{BrClS}

This compound features a bromine atom and a chlorine atom on a thiophene ring, which contributes to its unique biological properties.

1. Receptor Binding and Modulation

Research indicates that this compound may interact with various receptors, potentially modulating biological pathways related to pain and inflammation. Its ability to bind to these receptors suggests a mechanism through which it could exert analgesic effects.

2. Anticancer Activity

The compound has demonstrated significant antiproliferative effects in various cancer cell lines. For instance, studies on related thiophene derivatives have shown that modifications in the thiophene scaffold can enhance anticancer activity. Compounds similar to this compound have been reported to exhibit IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer properties .

CompoundCell LineIC50 (nM)
This compoundMCF-7<50
Thiophene Derivative AMDA-MB-23123-33
Thiophene Derivative BMCF-710-33

3. Antioxidant Activity

The antioxidant potential of thiophene derivatives has been evaluated using various assays such as DPPH and ABTS tests. Preliminary results suggest that compounds with similar structures exhibit moderate antioxidant activity. For example, related compounds demonstrated DPPH inhibition rates ranging from 1.35% to 16.75%, indicating that structural modifications can influence antioxidant efficacy .

4. Antiviral Properties

Recent studies have highlighted the antiviral activity of thiophene derivatives against viruses such as Ebola. The compound's structure allows it to function as a viral entry inhibitor in micromolar concentrations. This suggests that this compound could be part of a new class of antiviral agents .

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiophene derivatives:

  • Anticancer Study : A study evaluated the effects of various thiophene derivatives on MCF-7 breast cancer cells, revealing that certain modifications led to enhanced cytotoxicity and apoptosis induction.
  • Antiviral Screening : Another study utilized pseudotype viral systems to assess the antiviral potential of thiophene derivatives, confirming their effectiveness against viral entry mechanisms.
  • Receptor Interaction Analysis : Investigations into receptor binding affinities revealed that modifications in the phenyl ring significantly influenced the compound's ability to modulate receptor activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(4-chlorophenyl)thiophene, and how do reaction conditions influence yield?

  • Methodology :

  • Grignard Reaction : Use methyl magnesium bromide with thiopyrylium perchlorate in dry ether under argon to form intermediates, followed by recrystallization (ethanol) for purification .
  • Electrochemical Reduction : Bromothiophenes can undergo controlled-potential electrolysis in dimethylformamide with tetramethylammonium perchlorate, though regioselectivity requires optimization .
  • Table: Synthesis Comparison
MethodReagents/ConditionsYieldPurity
Grignard ReactionMethyl MgBr, dry ether, Ar~60%>95%
Electrochemical ReductionDMF, TMAP, carbon cathode~45%90-95%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl and thiophene protons at δ 6.5–7.0 ppm) .
  • X-ray Crystallography : Resolve crystallographic discrepancies (e.g., large electron density near bromine) via riding H-atom models and iterative refinement .
  • Mass Spectrometry : ESI-MS in positive ion mode detects molecular ion peaks (e.g., [M+H]+^+ at m/z 287.94 for C10_{10}H7_7BrClS) .

Advanced Research Questions

Q. How can researchers address low regioselectivity in bromination reactions of thiophene derivatives?

  • Mechanistic Insight : Use DFT calculations to map electron density distributions, identifying reactive sites. Bromine preferentially attacks the α-position of thiophene due to lower activation energy .
  • Experimental Tuning : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (−20°C vs. RT) to control electrophilic substitution pathways .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

  • DFT/Molecular Dynamics : Simulate Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 as a catalyst. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and orbital overlap (LUMO: −1.8 eV) .
  • Table: Calculated Reactivity Parameters

ParameterValueImplication
HOMO-LUMO Gap (eV)4.2Moderate electrophilicity
Fukui Index (C-Br)0.35Susceptible to nucleophilic attack

Q. How should structural contradictions in crystallographic data be resolved?

  • Refinement Protocols : Apply anisotropic displacement parameters for heavy atoms (Br, Cl) and constrain H-atoms to riding positions. Address residual electron density (>1 e^-3^3) via disorder modeling .
  • Validation Tools : Use checkCIF/PLATON to flag symmetry errors and validate Hirshfeld surfaces .

Data Contradiction Analysis

Q. Why do electrochemical studies report varying reduction potentials for bromothiophenes?

  • Key Factors :

  • Solvent Effects : DMF (ε = 36.7) stabilizes intermediates better than acetonitrile (ε = 37.5), shifting reduction potentials by −0.2 V .
  • Substituent Influence : Electron-withdrawing groups (e.g., 4-Cl) lower LUMO energy, facilitating reduction at less negative potentials .

Q. How to reconcile discrepancies in toxicity profiles of thiophene derivatives?

  • Metabolite Screening : Use LC-MS to identify reactive metabolites (e.g., epoxides) formed via cytochrome P450 oxidation. Compare in vitro (hepatocyte assays) and in silico (QSAR) toxicity predictions .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere (Ar/N2_2) and moisture-free conditions to prevent dehalogenation .
  • Safety : Handle brominated thiophenes in fume hoods due to potential genotoxicity (Ames test positive for some analogs) .

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